molecular formula C19H13NO2S B12084468 1-Benzothiepin-3-carbonitrile, 5-(acetyloxy)-4-phenyl- CAS No. 5866-53-5

1-Benzothiepin-3-carbonitrile, 5-(acetyloxy)-4-phenyl-

Cat. No.: B12084468
CAS No.: 5866-53-5
M. Wt: 319.4 g/mol
InChI Key: ZKTQWOZPHPUOQY-UHFFFAOYSA-N
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Description

5-(Acetyloxy)-4-phenyl-1-benzothiepin-3-carbonitrile is an organic compound characterized by the presence of an acetyloxy group, a phenyl ring, and a benzothiepin structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Acetyloxy)-4-phenyl-1-benzothiepin-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of 5-(Acetyloxy)-4-phenyl-1-benzothiepin-3-carbonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Acetyloxy)-4-phenyl-1-benzothiepin-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acetyl chloride in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Esters and amides.

Mechanism of Action

The mechanism of action of 5-(Acetyloxy)-4-phenyl-1-benzothiepin-3-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Acetyloxy)-4-phenyl-1-benzothiepin-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

5866-53-5

Molecular Formula

C19H13NO2S

Molecular Weight

319.4 g/mol

IUPAC Name

(3-cyano-4-phenyl-1-benzothiepin-5-yl) acetate

InChI

InChI=1S/C19H13NO2S/c1-13(21)22-19-16-9-5-6-10-17(16)23-12-15(11-20)18(19)14-7-3-2-4-8-14/h2-10,12H,1H3

InChI Key

ZKTQWOZPHPUOQY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C(=CSC2=CC=CC=C21)C#N)C3=CC=CC=C3

Origin of Product

United States

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